

# The Role of Omarigliptin (AM3102) in Regulating Feeding Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Omarigliptin, also known by its developmental codes **AM3102** and MK-3102, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus.[1][2][3][4] While its primary therapeutic effect is glycemic control, its mechanism of action intrinsically intersects with the regulation of feeding behavior. This technical guide provides an in-depth analysis of the role of Omarigliptin in modulating appetite and food intake, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. Although direct studies on Omarigliptin's effects on feeding behavior are limited, this guide extrapolates from the well-established roles of DPP-4 inhibition and the subsequent increase in glucagon-like peptide-1 (GLP-1) to provide a comprehensive overview for research and drug development professionals.

## Mechanism of Action: DPP-4 Inhibition and Incretin Enhancement

Omarigliptin exerts its therapeutic effects by inhibiting the DPP-4 enzyme.[1][2][5] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Omarigliptin increases the circulating levels of active GLP-1 and GIP, which in turn leads to several physiological responses:



- Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP stimulate the pancreas to release insulin in response to high blood glucose levels.[1][2]
- Glucagon Suppression: GLP-1 suppresses the release of glucagon, a hormone that raises blood sugar, from the pancreas.[1][2]
- Delayed Gastric Emptying: GLP-1 slows down the rate at which food leaves the stomach, contributing to a feeling of fullness.[6][7][8]
- Central Nervous System Effects: GLP-1 acts on the brain, particularly the hypothalamus, to promote satiety and reduce appetite.[6][9][10]

It is through the latter two mechanisms—delayed gastric emptying and central appetite suppression—that Omarigliptin is hypothesized to influence feeding behavior.

## Quantitative Data on Omarigliptin and Related Compounds

While clinical trials on Omarigliptin have primarily focused on glycemic control, some have reported effects on body weight. Generally, DPP-4 inhibitors as a class are considered weight-neutral.[11][12] However, the upstream effects on GLP-1 are associated with weight loss.[7][13]

Table 1: Effect of Omarigliptin on Body Weight from Clinical Trials



| Study/Trial<br>Identifier                                          | Treatment<br>Group                                    | Comparator<br>Group                     | Duration | Mean<br>Change in<br>Body<br>Weight<br>(Omariglipti<br>n Group) | Mean Change in Body Weight (Comparato r Group) |
|--------------------------------------------------------------------|-------------------------------------------------------|-----------------------------------------|----------|-----------------------------------------------------------------|------------------------------------------------|
| Gantz I, et al.<br>(2015)[14]                                      | Omarigliptin<br>25 mg                                 | Placebo                                 | 12 weeks | No significant effect                                           | No significant effect                          |
| A randomized, placebo-controlled clinical trial (NCT017042 61)[15] | Omarigliptin<br>25 mg +<br>Metformin +<br>Glimepiride | Placebo +<br>Metformin +<br>Glimepiride | 24 weeks | -0.1 kg                                                         | -0.9 kg                                        |
| Pharmacokin etic and Pharmacodyn amic Study (NCT010887 11)[11]     | Omarigliptin<br>50 mg                                 | Placebo                                 | 4 weeks  | No effect                                                       | No effect                                      |

Table 2: Effects of GLP-1 Receptor Agonists on Appetite and Food Intake (for comparison)



| Compound    | Study Population | Key Findings on Feeding<br>Behavior                                              |
|-------------|------------------|----------------------------------------------------------------------------------|
| Liraglutide | Obese adults     | Significant reduction in appetite and energy intake, leading to weight loss.     |
| Semaglutide | Obese adults     | Substantial reduction in food cravings, energy intake, and body weight.          |
| Exenatide   | Type 2 Diabetes  | Reduced meal size and frequency, leading to decreased overall food intake.  [16] |

# Signaling Pathways DPP-4 Inhibition and GLP-1 Signaling

The primary signaling pathway initiated by Omarigliptin involves the inhibition of DPP-4 and the subsequent enhancement of GLP-1 signaling.





Click to download full resolution via product page

Mechanism of Omarigliptin (AM3102) action.

### **GLP-1 Mediated Regulation of Feeding Behavior**

Active GLP-1 influences feeding behavior through both peripheral and central pathways.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Omarigliptin used for? [synapse.patsnap.com]
- 2. What is the mechanism of Omarigliptin? [synapse.patsnap.com]
- 3. Omarigliptin for the treatment of type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omarigliptin (MK-3102): a novel long-acting DPP-4 inhibitor for once-weekly treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Effects of GLP-1 on appetite and weight PMC [pmc.ncbi.nlm.nih.gov]
- 7. Your friendly guide to GLP-1 weight loss: what works, what doesn't and what's next [intermountainhealthcare.org]
- 8. m.youtube.com [m.youtube.com]
- 9. westlakedermatology.com [westlakedermatology.com]
- 10. Glucagon-like peptide 1 and appetite PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Effects of Multiple-dose Administration of Omarigliptin, a Once-weekly Dipeptidyl Peptidase-4 Inhibitor, in Obese Participants With and



Without Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Pharmacodynamics of Omarigliptin, a Once-Weekly Dipeptidyl Peptidase-4 (DPP-4) Inhibitor, After Single and Multiple Doses in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Safety and Efficacy of Omarigliptin (MK-3102), a Novel Once-Weekly DPP-4 Inhibitor for the Treatment of Patients With Type 2 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A randomized, placebo-controlled clinical trial evaluating the safety and efficacy of the once-weekly DPP-4 inhibitor omarigliptin in patients with type 2 diabetes mellitus inadequately controlled by glimepiride and metformin PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- To cite this document: BenchChem. [The Role of Omarigliptin (AM3102) in Regulating Feeding Behavior: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768027#the-role-of-am3102-in-regulating-feeding-behavior]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





